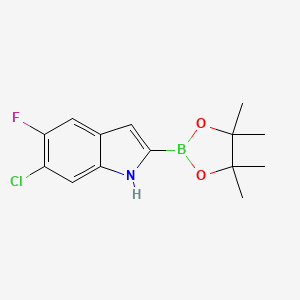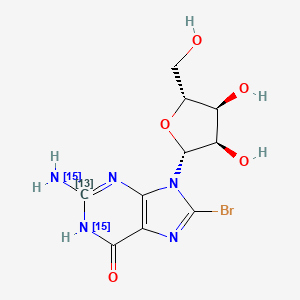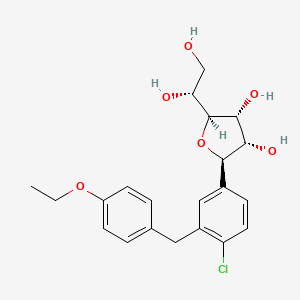![molecular formula C12H15NO2 B13864644 4-[2-(Benzyloxy)ethyl]-2-azetidinone](/img/structure/B13864644.png)
4-[2-(Benzyloxy)ethyl]-2-azetidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-phenylmethoxyethyl)azetidin-2-one is a chemical compound belonging to the class of azetidinones, which are four-membered lactam rings Azetidinones are known for their significant biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-phenylmethoxyethyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amine with a β-lactam precursor under acidic or basic conditions to form the azetidinone ring.
Introduction of the Phenylmethoxyethyl Group: The phenylmethoxyethyl group can be introduced through nucleophilic substitution reactions. For example, the azetidinone ring can be reacted with a phenylmethoxyethyl halide in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of 4-(2-phenylmethoxyethyl)azetidin-2-one may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires careful control of reaction conditions, purification steps, and quality assurance to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-phenylmethoxyethyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxyethyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Phenylmethoxyethyl halides, bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-phenylmethoxyethyl)azetidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-phenylmethoxyethyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, azetidinones are known to inhibit enzymes such as β-lactamases, which are involved in bacterial resistance to antibiotics. The phenylmethoxyethyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidin-2-one: The parent compound without the phenylmethoxyethyl group.
4-(2-methoxyethyl)azetidin-2-one: A similar compound with a methoxyethyl group instead of the phenylmethoxyethyl group.
4-(2-phenylethyl)azetidin-2-one: A similar compound with a phenylethyl group instead of the phenylmethoxyethyl group.
Uniqueness
4-(2-phenylmethoxyethyl)azetidin-2-one is unique due to the presence of the phenylmethoxyethyl group, which imparts distinct chemical properties and potential applications. This group may enhance the compound’s solubility, stability, and biological activity compared to similar compounds. The specific arrangement of atoms in 4-(2-phenylmethoxyethyl)azetidin-2-one allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
4-(2-phenylmethoxyethyl)azetidin-2-one |
InChI |
InChI=1S/C12H15NO2/c14-12-8-11(13-12)6-7-15-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) |
Clé InChI |
JYDPESRTFPYONY-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC1=O)CCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-yl] dihydrogen phosphate](/img/structure/B13864562.png)
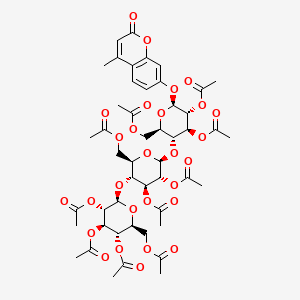
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13864578.png)
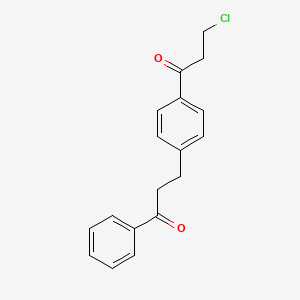
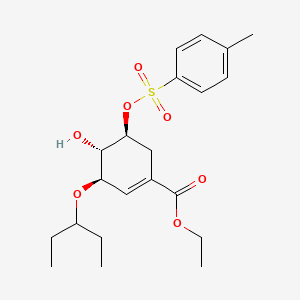
![Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)
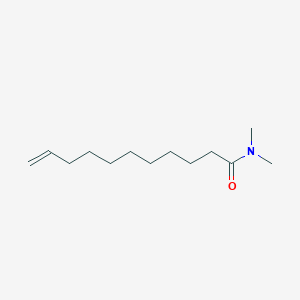
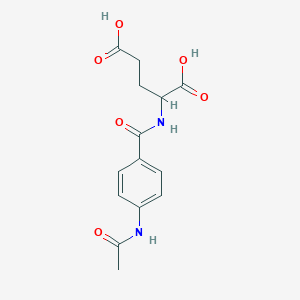
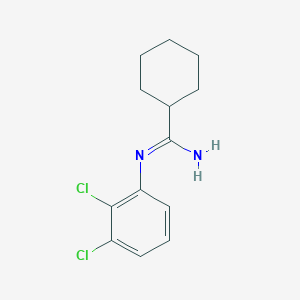
![4-[(1E/Z)-1-[[4-[2-(Methylamino-d3)ethoxy]phenyl]phenylmethylene]propyl]phenol](/img/structure/B13864604.png)
![4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid](/img/structure/B13864611.png)
